2,3-Dihydroxypropyl 2-propylpentanoate

Gastrointestinal Safety Prodrug Toxicology Valproic Acid Derivatives

2,3-Dihydroxypropyl 2-propylpentanoate (CAS 77656-37-2), also referred to as glyceryl valproate or 1-valproylglycerol, is a mono-ester derivative of the branched-chain fatty acid valproic acid (VPA). With a molecular formula of C₁₁H₂₂O₄ and a molecular weight of 218.29 g/mol, this compound belongs to the class of valproic acid glycerol esters and is structurally distinct from the parent free acid and its common sodium or semisodium salts.

Molecular Formula C11H22O4
Molecular Weight 218.29 g/mol
CAS No. 77656-37-2
Cat. No. B052760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropyl 2-propylpentanoate
CAS77656-37-2
Synonyms2,3-Dihydroxypropyl 2-Propylpentanoate;  2-Propyl-pentanoic Acid 2,3-Dihydroxypropyl Ester;  Glyceryl Valproate_x000B_
Molecular FormulaC11H22O4
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)OCC(CO)O
InChIInChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3
InChIKeySCJULDQFCFLQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypropyl 2-propylpentanoate (CAS 77656-37-2): Procurement-Grade Overview for Valproic Acid Research & Quality Control


2,3-Dihydroxypropyl 2-propylpentanoate (CAS 77656-37-2), also referred to as glyceryl valproate or 1-valproylglycerol, is a mono-ester derivative of the branched-chain fatty acid valproic acid (VPA) [1]. With a molecular formula of C₁₁H₂₂O₄ and a molecular weight of 218.29 g/mol, this compound belongs to the class of valproic acid glycerol esters and is structurally distinct from the parent free acid and its common sodium or semisodium salts [1][2]. It is primarily procured as a fully characterized reference standard for analytical method development, impurity profiling, and pharmacokinetic studies, rather than as an active pharmaceutical ingredient [2].

Why 2,3-Dihydroxypropyl 2-propylpentanoate Cannot Be Substituted by Other Valproate Analogs in Research & Development


Valproic acid derivatives are not functionally interchangeable. The specific esterification pattern of 2,3-dihydroxypropyl 2-propylpentanoate confers a distinct pharmacological and toxicological profile compared to the parent free acid, its salts (e.g., sodium valproate, divalproex sodium), primary amides (e.g., valpromide), or higher esters (e.g., glycerol trivalproate) [1]. The tri-ester glycerol trivalproate, for instance, has been demonstrated to lack anticonvulsant activity due to incomplete biotransformation, whereas the mono-ester retains activity [1][2]. Critically, the mono-ester also exhibits a marked reduction in gastric irritation, a common dose-limiting side effect seen in 9–16% of patients administered valproic acid, making it a distinct entity for formulation and safety studies [1]. Generic substitution without quantitative comparative data therefore risks introducing confounding pharmacological or toxicological variables.

2,3-Dihydroxypropyl 2-propylpentanoate Quantitative Differentiation Guide: Head-to-Head Evidence Against Key Comparators


Gastric Irritation Reduction: 2,3-Dihydroxypropyl 2-propylpentanoate vs. Valproic Acid in Rat Mucosal Lesion Model

In a fasted-rat gastric mucosa lesion model, the target compound (as 'Example 5') demonstrated a nearly complete elimination of gastric lesions compared to valproic acid. Valproic acid produced gastric lesions in 20 out of 36 animals (55.6%), while the 1-valproylglycerol compound produced lesions in 0 out of 6 animals (0%) [1]. This represents an absolute risk reduction of approximately 55.6 percentage points under equivalent dosing conditions, consistent with the patent's broader claim that the new esters are 'essentially devoid of the gastro-intestinal irritation caused in 9-16% of the patients using valproic acid' [1].

Gastrointestinal Safety Prodrug Toxicology Valproic Acid Derivatives

Anticonvulsant Equivalence vs. Valproic Acid and Superiority over Glycerol Trivalproate in Audiogenic Seizure Mice

In audiogenic seizure-susceptible mice, the target compound (Example 5) provided seizure protection statistically indistinguishable from valproic acid, with 10% of animals experiencing tonic extension seizures compared to 90% for placebo [1]. In stark contrast, glycerol trivalproate—the fully esterified tri-ester analog—showed 80% tonic extension seizures, a result only marginally better than placebo, confirming it lacks meaningful anticonvulsant activity [1]. This establishes a critical structure-activity relationship: mono-esterification preserves anticonvulsant efficacy, while tri-esterification abolishes it.

Anticonvulsant Activity Audiogenic Seizure Model Prodrug Efficacy

Bioavailability Advantage: AUC Comparison of 2,3-Dihydroxypropyl 2-propylpentanoate vs. Glycerol Trivalproate in Dogs

In a beagle dog pharmacokinetic study, the target compound (Example 5) achieved an 8-hour AUC of 74.1 hr·mcg/mL, which is approximately 124-fold greater than the AUC of glycerol trivalproate at 0.6 hr·mcg/mL, and comparable to valproic acid at 82.2 hr·mcg/mL [1]. This finding corroborates the independent report by Hadad et al. that glycerol trivalproate undergoes only partial biotransformation to VPA, thereby limiting systemic exposure to the active moiety [2]. The mono-ester demonstrates absorption and bioavailability suitable for therapeutic application.

Oral Bioavailability Pharmacokinetics Area Under the Curve

Analytical Reference Standard Role: Pharmacopeial Compliance and Differentiated Procurement Utility

2,3-Dihydroxypropyl 2-propylpentanoate is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP traceability) for Valproic Acid API [1]. Unlike the parent drug valproic acid (CAS 99-66-1), which is procured as an active ingredient, this compound is specifically utilized for analytical method development, impurity profiling, and quality control release testing [1]. Its defined identity as 'Glyceryl Valproate Impurity 1' in pharmacopeial contexts gives it a procurement role that the parent compound or common salts cannot substitute in GMP/GLP analytical workflows .

Reference Standard Quality Control Impurity Profiling

High-Impact Application Scenarios for 2,3-Dihydroxypropyl 2-propylpentanoate Based on Quantitative Differentiation Data


Preclinical Prodrug Development for GI-Sparing Valproic Acid Formulations

Leveraging the near-complete elimination of gastric lesions (0/6 animals vs. 20/36 for valproic acid) [1], this compound can serve as a lead candidate or reference for developing oral valproate prodrugs that bypass the need for enteric coating, potentially improving patient compliance in epilepsy and bipolar disorder therapies.

Structure-Activity Relationship Studies on Valproate Ester Anticonvulsant Activity

The stark efficacy contrast between the mono-ester (10% tonic extension seizures, equivalent to valproic acid) and the tri-ester glycerol trivalproate (80% tonic extension, near placebo) [1] provides a validated platform for investigating how esterification pattern modulates anticonvulsant pharmacodynamics and biotransformation.

Pharmacopeial Impurity Profiling and QC Release Testing for Valproic Acid API

As a fully characterized reference standard with regulatory compliance (USP/EP traceability) [2], 2,3-dihydroxypropyl 2-propylpentanoate is essential for HPLC/GC method development, system suitability testing, and impurity quantification in valproic acid drug substance and drug product release testing under GMP conditions.

Comparative Pharmacokinetic Studies of Valproate Prodrug Bioavailability

The 124-fold AUC differential between the target mono-ester (74.1 hr·mcg/mL) and glycerol trivalproate (0.6 hr·mcg/mL) in dogs [1] positions this compound as a critical comparator for evaluating the impact of esterification state on oral bioavailability, informing prodrug design strategies.

Quote Request

Request a Quote for 2,3-Dihydroxypropyl 2-propylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.